molecular formula C15H20O3 B12533681 Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester CAS No. 652161-22-3

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester

Cat. No.: B12533681
CAS No.: 652161-22-3
M. Wt: 248.32 g/mol
InChI Key: RJDOYPBFFZJLBY-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester typically involves the esterification of Benzenepropanoic acid with 2-(3,3-dimethyloxiranyl)ethanol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, ethyl ester
  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester

Uniqueness

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other esters. This makes it valuable in applications requiring specific chemical transformations.

Properties

CAS No.

652161-22-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3,3-dimethyloxiran-2-yl)ethyl 3-phenylpropanoate

InChI

InChI=1S/C15H20O3/c1-15(2)13(18-15)10-11-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

RJDOYPBFFZJLBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)CCOC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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